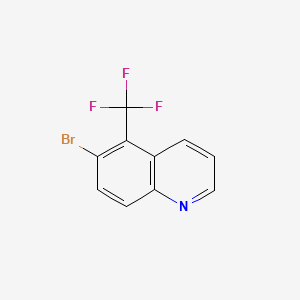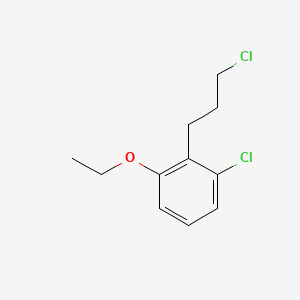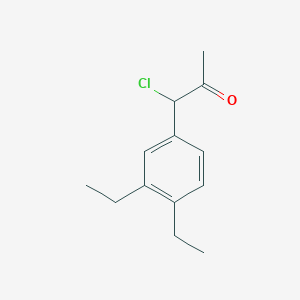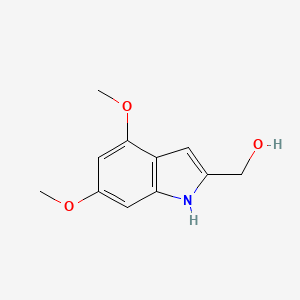
(4,6-Dimethoxy-1H-indol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethoxy-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions of the indole ring and a methanol group at the 2 position. It is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxy-1H-indol-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with methyl 4,6-dimethoxy-1H-indole-2-carboxylate.
Reduction: The oxadiazole intermediate is then reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxy-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indole derivative with a hydroxyl group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-dimethoxy-1H-indole-2-carboxylic acid.
Reduction: Formation of 4,6-dimethoxy-1H-indole-2-ylmethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(4,6-Dimethoxy-1H-indol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential antioxidant and anticholinesterase properties.
Medicine: It has shown promise as an anticancer and antibacterial agent.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4,6-Dimethoxy-1H-indol-2-yl)methanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and reduces oxidative stress.
Anticholinesterase Activity: It inhibits acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1H-indole-2-carbohydrazide: This compound has similar antioxidant and anticholinesterase properties.
2-(Indol-2-yl)-1,3,4-oxadiazole: Another related compound with promising biological activities.
Uniqueness
(4,6-Dimethoxy-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and methanol functionality make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4,6-dimethoxy-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C11H13NO3/c1-14-8-4-10-9(11(5-8)15-2)3-7(6-13)12-10/h3-5,12-13H,6H2,1-2H3 |
InChI Key |
VNIAEXJLFYSUKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(N2)CO)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


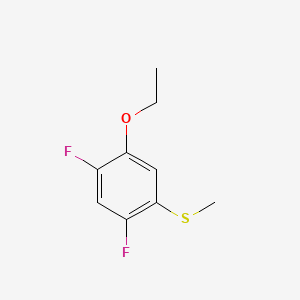
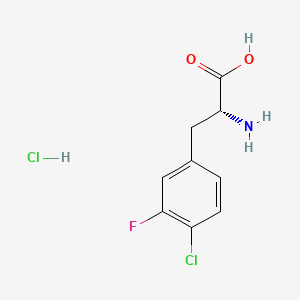
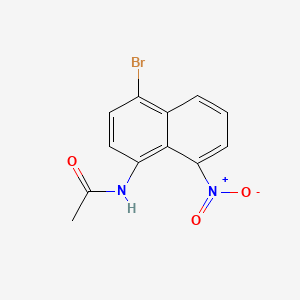
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)
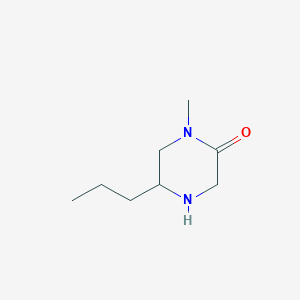

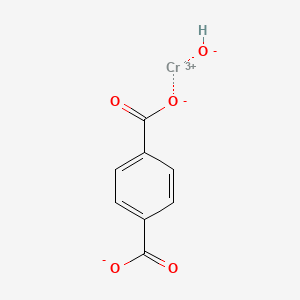
![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)

